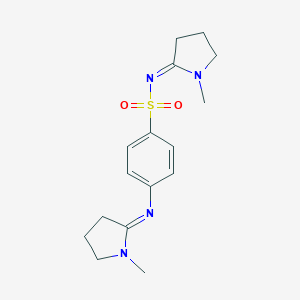
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been shown to selectively inhibit Toll-like receptor (TLR) signaling. TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases.
作用机制
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide selectively inhibits TLR signaling by binding to the intracellular domain of TLRs and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.
生化和生理效应
In addition to its anti-inflammatory and antiviral effects, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy in preclinical models. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its selectivity for TLR signaling, which allows for the targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its relatively low potency, which may limit its efficacy in certain applications.
未来方向
There are several potential future directions for research on N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide. One area of interest is the development of more potent analogs of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide that may have greater efficacy in preclinical models. Another area of interest is the use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, there is interest in exploring the potential use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
合成方法
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been described in several publications. One such method involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-pyrrolidinone to form N-(1-methyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone and trifluoroacetic acid to form N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide.
科学研究应用
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases. In preclinical studies, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit TLR signaling and reduce the production of pro-inflammatory cytokines in response to PAMPs. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and dengue virus.
属性
CAS 编号 |
126826-73-1 |
|---|---|
产品名称 |
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide |
分子式 |
C16H22N4O2S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
InChI 键 |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
手性 SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
规范 SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
同义词 |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




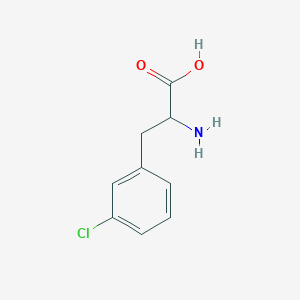
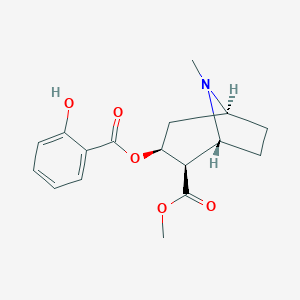

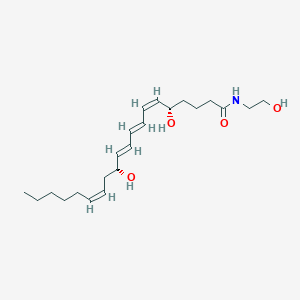

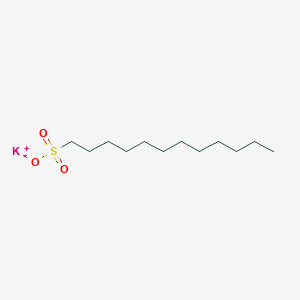
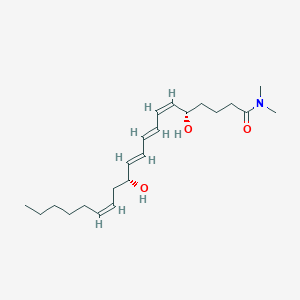
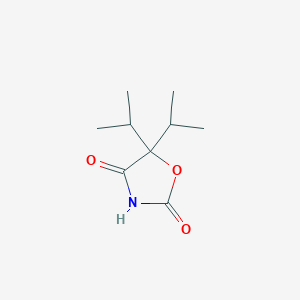
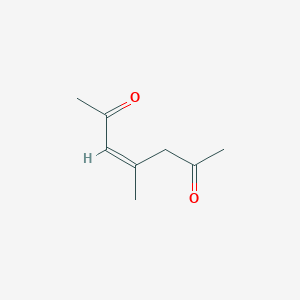


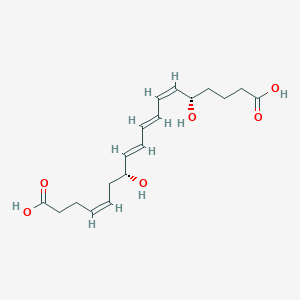
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)